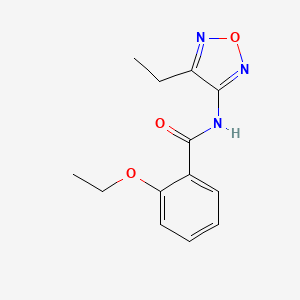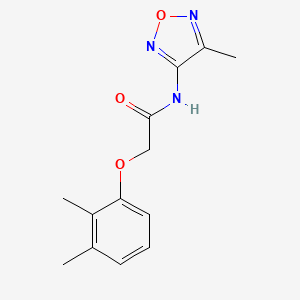![molecular formula C21H23N3O4 B11380822 N-[4-(4-butoxyphenyl)-1,2,5-oxadiazol-3-yl]-4-ethoxybenzamide](/img/structure/B11380822.png)
N-[4-(4-butoxyphenyl)-1,2,5-oxadiazol-3-yl]-4-ethoxybenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[4-(4-butoxyphenyl)-1,2,5-oxadiazol-3-yl]-4-ethoxybenzamide is an organic compound that belongs to the class of oxadiazoles. This compound is characterized by the presence of an oxadiazole ring, which is a five-membered ring containing two nitrogen atoms and one oxygen atom. The compound also features butoxy and ethoxy substituents on the phenyl rings, which contribute to its unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(4-butoxyphenyl)-1,2,5-oxadiazol-3-yl]-4-ethoxybenzamide typically involves the following steps:
Formation of the Oxadiazole Ring: This can be achieved through the cyclization of appropriate precursors such as hydrazides and carboxylic acids or their derivatives under acidic or basic conditions.
Substitution Reactions:
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and pressures to facilitate the reactions efficiently.
化学反応の分析
Types of Reactions
N-[4-(4-butoxyphenyl)-1,2,5-oxadiazol-3-yl]-4-ethoxybenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amines or alcohols.
Substitution: Nucleophilic and electrophilic substitution reactions can introduce different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like alkyl halides, phenols, and bases (e.g., sodium hydroxide) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols.
科学的研究の応用
N-[4-(4-butoxyphenyl)-1,2,5-oxadiazol-3-yl]-4-ethoxybenzamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: It can be used in the production of materials with specific chemical properties, such as polymers and coatings.
作用機序
The mechanism of action of N-[4-(4-butoxyphenyl)-1,2,5-oxadiazol-3-yl]-4-ethoxybenzamide involves its interaction with molecular targets such as enzymes and receptors. The oxadiazole ring can participate in hydrogen bonding and other interactions, which can modulate the activity of these targets. The butoxy and ethoxy groups may also influence the compound’s solubility and membrane permeability, affecting its overall bioactivity.
類似化合物との比較
Similar Compounds
- N-[4-(4-butoxyphenyl)-1,2,5-oxadiazol-3-yl]-2-methylpropanamide
- N-[4-(4-butoxyphenyl)-1,3-thiazol-2-yl]nicotinamide
- N-(4-butoxyphenyl)-4-(4′-nitrophenyl)-2-thiazolamine
Uniqueness
N-[4-(4-butoxyphenyl)-1,2,5-oxadiazol-3-yl]-4-ethoxybenzamide is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of both butoxy and ethoxy groups on the phenyl rings differentiates it from other similar compounds, potentially leading to unique applications and reactivity profiles.
特性
分子式 |
C21H23N3O4 |
|---|---|
分子量 |
381.4 g/mol |
IUPAC名 |
N-[4-(4-butoxyphenyl)-1,2,5-oxadiazol-3-yl]-4-ethoxybenzamide |
InChI |
InChI=1S/C21H23N3O4/c1-3-5-14-27-18-10-6-15(7-11-18)19-20(24-28-23-19)22-21(25)16-8-12-17(13-9-16)26-4-2/h6-13H,3-5,14H2,1-2H3,(H,22,24,25) |
InChIキー |
DWRBTGLUOYTRFL-UHFFFAOYSA-N |
正規SMILES |
CCCCOC1=CC=C(C=C1)C2=NON=C2NC(=O)C3=CC=C(C=C3)OCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-[5-(4-chlorophenyl)-1-{2-[(2-methoxyphenyl)amino]-2-oxoethyl}-1H-pyrrol-2-yl]propanoic acid](/img/structure/B11380748.png)
![N-{5-[1-(3,5-dimethylphenyl)-5-oxopyrrolidin-3-yl]-1,3,4-thiadiazol-2-yl}-4-(pentanoylamino)benzamide](/img/structure/B11380754.png)
![1-(3-methylphenyl)-N-{2-[(4-methylphenyl)carbonyl]-1-benzofuran-3-yl}-4-oxo-1,4-dihydropyridazine-3-carboxamide](/img/structure/B11380767.png)

![11-Chloro-3-phenethyl-3,4,8,9-tetrahydro-2H-cyclopenta[3,4]chromeno[8,7-E][1,3]oxazin-6(7H)-one](/img/structure/B11380785.png)
![1-Cyclohexyl-1-{[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-(3-methylphenyl)urea](/img/structure/B11380789.png)
![2-[(2,5-dimethylphenoxy)methyl]-1-(prop-2-en-1-yl)-1H-benzimidazole](/img/structure/B11380790.png)
![6-ethyl-5-methyl-3-(2-naphthyl)-7H-furo[3,2-g]chromen-7-one](/img/structure/B11380800.png)

![N-[3-(ethylcarbamoyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-1-(4-fluorophenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide](/img/structure/B11380805.png)
![4-fluoro-N-{5-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]-1,3,4-thiadiazol-2-yl}benzamide](/img/structure/B11380809.png)
![2-ethoxy-N-[4-(4-ethoxyphenyl)-1,2,5-oxadiazol-3-yl]benzamide](/img/structure/B11380817.png)
![5-chloro-2-[(4-fluorobenzyl)sulfanyl]-N-(2-methylphenyl)pyrimidine-4-carboxamide](/img/structure/B11380819.png)
![2-({2-[(2-chlorophenyl)amino]-2-oxoethyl}sulfanyl)-4,6-dimethyl-N-(3-methylphenyl)pyridine-3-carboxamide](/img/structure/B11380827.png)
